Bacteriochlorophyll

Übersicht

Beschreibung

Bacteriochlorophylls are photosynthetic pigments found in various phototrophic bacteria. These pigments were discovered by C. B. van Niel in 1932 . They are structurally related to chlorophylls, which are the primary pigments in plants, algae, and cyanobacteria. Bacteriochlorophylls enable bacteria to conduct photosynthesis, albeit through an anoxygenic process that does not produce oxygen as a byproduct. These pigments absorb wavelengths of light that are not absorbed by plants or cyanobacteria, allowing bacteria to thrive in different ecological niches .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bacteriochlorophylls can be synthesized from divinyl chlorophyllide a or chlorophyllide a. The preparation involves the conversion of chlorophyll into bacteriochlorophyllide in methanol by chlorophyllase . The synthetic route includes the formation of tetrapyrroles, a dicarboxylic acid, a methyl ester, a methyl ketone, and the incorporation of a magnesium ion .

Industrial Production Methods: Large-scale preparations of bacteriochlorophylls involve techniques such as dioxane precipitation and column chromatography . These methods allow for the efficient extraction and purification of bacteriochlorophylls from bacterial cultures.

Analyse Chemischer Reaktionen

Types of Reactions: Bacteriochlorophylls undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the pigment’s structure and function.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions include modified bacteriochlorophyll derivatives with altered absorption properties and enhanced stability .

Wissenschaftliche Forschungsanwendungen

Photosensitizers in Photodynamic Therapy

Bacteriochlorophyll and its derivatives are being explored as photosensitizers in photodynamic therapy (PDT) for cancer treatment. The long-wavelength absorption characteristics of this compound make it an excellent candidate for targeting cancer cells while minimizing damage to surrounding healthy tissues. Studies have shown that this compound a can induce cytotoxic effects in cancer cells when activated by light, leading to increased production of reactive oxygen species (ROS) and subsequent cell death .

Case Study : A study demonstrated that this compound a-mediated sonodynamic therapy significantly increased cytotoxicity against mouse lung adenocarcinoma cells compared to other treatments. The results indicated that this therapy could be a promising approach for lung cancer treatment due to its effectiveness in generating ROS upon light activation .

Immunosensors

This compound derivatives are utilized in the development of immunosensors . These sensors leverage the fluorescent properties of this compound for detecting specific biomolecules or pathogens. For instance, conjugates of this compound with antibodies have been shown to specifically bind to bacterial targets, enabling sensitive detection methods for pathogens like Staphylococcus aureus .

Data Table: Immunosensor Applications of this compound

| Application Area | Description | Example Use Case |

|---|---|---|

| Pathogen Detection | Specific binding to bacterial proteins | This compound-IgG conjugates |

| Fluorescent Labeling | Used as a fluorescent marker in assays | Immunoassays for infectious diseases |

Dye-Sensitized Solar Cells

This compound is also investigated as a component in dye-sensitized solar cells (DSSCs) due to its ability to capture sunlight efficiently. The integration of this compound into solar cell designs aims to enhance light absorption and energy conversion efficiency. Research indicates that these cells can achieve high energy conversion efficiencies using natural pigments like this compound .

Case Study : Experimental setups have shown that incorporating this compound into solar cell designs significantly improves performance compared to traditional synthetic dyes, demonstrating its potential for sustainable energy solutions .

Heme Synthesis

This compound plays a role in the synthesis of heme, an essential component of hemoglobin and various enzymes. Understanding the biosynthesis pathways involving this compound can provide insights into metabolic processes in bacteria and potential biotechnological applications related to heme production .

Wirkmechanismus

Bacteriochlorophylls capture light energy and convert it into chemical energy through a series of electron transfer reactions. The pigments absorb light and transfer the energy to a reaction center, where it drives the synthesis of adenosine triphosphate (ATP) and other energy-rich compounds. The molecular targets include various proteins and enzymes involved in the photosynthetic electron transport chain .

Vergleich Mit ähnlichen Verbindungen

Chlorophyll a: Found in plants, algae, and cyanobacteria. It is the primary pigment for oxygenic photosynthesis.

Chlorophyll b: An accessory pigment that complements chlorophyll a by absorbing light in different wavelengths.

Bacteriochlorophyll b, c, d, e, f, g: Variants of this compound found in different bacterial species.

Uniqueness: Bacteriochlorophylls are unique in their ability to absorb light in the near-infrared region, which is not utilized by chlorophylls in plants. This allows phototrophic bacteria to inhabit environments with low light intensity and different light spectra .

Biologische Aktivität

Bacteriochlorophyll (BChl) is a crucial pigment found in various photosynthetic bacteria, enabling them to capture light energy for photosynthesis. This article explores the biological activity of this compound, focusing on its biosynthesis, structural variations, and ecological significance.

Overview of this compound

Bacteriochlorophylls are structurally similar to chlorophylls but differ in their chemical composition and light absorption properties. They are classified into several types, including BChl a, b, c, d, and e, each adapted to specific environmental conditions and light wavelengths.

- BChl a : Found in purple bacteria and green sulfur bacteria, it absorbs light primarily in the red region.

- BChl b : Exhibits a red-shifted absorption maximum compared to BChl a, making it effective in capturing near-infrared light.

- BChl c, d, e : These variants are produced by different bacterial species and have unique biosynthetic pathways.

Biosynthesis of this compound

The biosynthetic pathway of this compound is complex and involves multiple enzymes. Key steps include:

- Synthesis of Chlorophyllide : The precursor molecule for BChl synthesis is chlorophyllide, which undergoes various modifications.

- Reduction Reactions : Enzymes such as chlorophyllide oxidoreductase (COR) play a critical role in modifying chlorophyllide into different forms of this compound. For instance, the conversion of chlorophyllide a to this compound b involves specific reductive steps that introduce an ethylidene group at the C8 position .

Key Enzymatic Pathways

| Enzyme | Function | Product |

|---|---|---|

| COR (from Blastochloris viridis) | Reduces C7=C8 bond | BChl b |

| C8-vinyl reductase | Converts vinyl to ethyl group | BChl a |

| Methyltransferases | Methylation steps | Various BChls |

Ecological Significance

Bacteriochlorophylls enable photosynthetic bacteria to thrive in low-light environments such as deep aquatic systems or sediments. Their ability to absorb light across different wavelengths allows these organisms to occupy ecological niches that are inaccessible to plants and other photosynthetic organisms.

Case Studies

- Isolation of BChl b-containing Strains : A study isolated thirteen new strains of purple nonsulfur bacteria containing BChl b from freshwater habitats. These strains exhibited unique carbon utilization patterns and morphological characteristics compared to traditional strains .

- Biosynthetic Engineering : Research has demonstrated the successful engineering of this compound production pathways in Escherichia coli. By co-expressing 18 genes responsible for BChl a biosynthesis, scientists achieved the synthesis of this pigment in a heterotrophic host, showcasing the potential for metabolic engineering in synthetic biology .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Absorption Characteristics : BChl b possesses the most red-shifted absorbance maximum among natural photopigments, allowing efficient energy capture under low-light conditions .

- Photosynthetic Efficiency : The efficiency of photosynthesis in bacteria utilizing different types of this compound varies significantly based on environmental factors such as light intensity and quality .

- Role in Biofilms : this compound-containing bacteria contribute to biofilm formation, which plays a significant role in nutrient cycling and ecosystem functioning .

Eigenschaften

CAS-Nummer |

17499-98-8 |

|---|---|

Molekularformel |

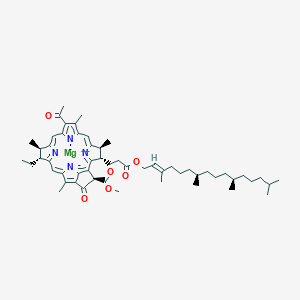

C55H74MgN4O6 |

Molekulargewicht |

911.5 g/mol |

IUPAC-Name |

magnesium;methyl 16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate |

InChI |

InChI=1S/C55H75N4O6.Mg/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3;/h25,27-32,34-35,39-40,51H,13-24,26H2,1-12H3,(H-,56,57,58,59,60,62);/q-1;+2/p-1/b33-25+; |

InChI-Schlüssel |

DSJXIQQMORJERS-JBRJOJLESA-M |

SMILES |

CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C.[Mg+2] |

Isomerische SMILES |

CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C.[Mg+2] |

Kanonische SMILES |

CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C.[Mg+2] |

Key on ui other cas no. |

17499-98-8 |

Physikalische Beschreibung |

Dark blue solid; [Sigma-Aldrich MSDS] |

Verwandte CAS-Nummern |

18025-10-0 |

Synonyme |

Bacteriochlorophyll Bacteriochlorophylls |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.